Oxysophoridine is a naturally occurring alkaloid derived from plants in the Amaryllidaceae family, particularly from traditional Chinese medicine sources. It is known for its complex structure and significant biological activities, which have garnered attention in both pharmacological and therapeutic research. The compound exhibits a unique configuration that contributes to its diverse effects on human health, including neuroprotective and anti-inflammatory properties.
The biological activities of oxysophoridine are extensive:
The synthesis of oxysophoridine can be approached through both natural extraction and synthetic routes:
Oxysophoridine has several applications across different fields:
Interaction studies of oxysophoridine have revealed its potential synergistic effects when combined with other compounds. For example, studies indicate that when used alongside gemcitabine, it enhances antiviral efficacy against SARS-CoV-2 . Additionally, its interactions with various signaling pathways suggest a multifaceted mechanism of action that could be beneficial in treating complex diseases.
Several compounds share structural or functional similarities with oxysophoridine. These include:
| Compound | Source | Key Activities | Unique Aspects |
|---|---|---|---|
| Sophoridine | Traditional Chinese Medicine | Antitumor activity | Precursor to oxysophoridine |
| Lycorine | Amaryllidaceae family | Antiviral and antitumor properties | Exhibits potent activity against various viruses |
| Narciclasine | Amaryllidaceae family | Antitumor effects | Known for its cytotoxic properties |
Oxysophoridine stands out due to its unique combination of neuroprotective and antiviral properties, making it a valuable compound for further research and potential therapeutic applications. Its distinct chemical structure and biological activities differentiate it from other similar alkaloids within the Amaryllidaceae family.
Microbial biotransformation has emerged as a revolutionary approach for the sustainable synthesis of oxysophoridine from its precursor sophoridine [4]. This green biotechnology represents a significant advancement over traditional chemical synthesis methods, offering environmental sustainability and enhanced selectivity. The filamentous fungus Xylariales species F005 (CCTCC M2014660) has been identified as the most effective biocatalyst for this transformation among 37 screened microbial strains [4] [7].
The biotransformation process involves a single-step oxidation reaction where sophoridine undergoes enzymatic conversion to oxysophoridine through fungal-mediated catalysis [4]. This process eliminates the need for harsh chemical oxidizing agents such as m-chloroperoxybenzoic acid and dichloromethane, which are classified as limited solvents in traditional chemical synthesis approaches [4]. The fungal strain demonstrates remarkable specificity in catalyzing the oxidation of the nitrogen atom in sophoridine, resulting in the formation of the N-oxide derivative oxysophoridine [4].
Comparative screening studies revealed that among bacterial and fungal strains tested, the endophytic fungus F005 exhibited superior catalytic activity compared to soil bacteria such as strain T009 [4]. Thin-layer chromatography analysis demonstrated that fungus F005 achieved nearly complete transformation of sophoridine to oxysophoridine, while bacterial strains showed incomplete conversion with residual substrate remaining unconverted [4]. The structural confirmation of the biotransformation product was accomplished through comprehensive nuclear magnetic resonance spectroscopy analysis [4].
The enzymatic mechanism underlying this biotransformation involves fungal oxidative enzymes that specifically target the quinolizidine alkaloid structure of sophoridine [4]. The Xylariales genus is renowned for producing structurally diverse and biologically active secondary metabolites, including compounds with oxidative capabilities [9]. These fungi possess sophisticated enzyme systems capable of performing selective oxidation reactions under mild conditions, making them ideal candidates for biotechnological applications [9].
The optimization of biocatalytic conditions represents a critical aspect of achieving maximum yield and efficiency in oxysophoridine production through microbial biotransformation [4]. Comprehensive studies have identified four primary parameters that significantly influence the biotransformation process: pH value, substrate concentration, conversion time, and inoculum quantity [4].
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 6.0 | Maximum oxysophoridine production achieved |
| Substrate Concentration | 5.0 mg per 40 mL medium | Highest product yield obtained |
| Conversion Time | Third day | Peak production period |
| Inoculum Size | 5% (2 mL in 40 mL medium) | Optimal microbial density |
pH Optimization Studies
The pH value emerged as a fundamental factor influencing the biotransformation efficiency [4]. Systematic evaluation across a range from pH 6.0 to 9.0 revealed that pH 6.0 provided the optimal conditions for oxysophoridine production [4]. This acidic environment aligns with the natural preferences of fungal organisms, which typically thrive in slightly acidic conditions [4]. The acidic pH likely enhances enzyme stability and activity while maintaining optimal cellular metabolism for the Xylariales fungus [4].
Substrate Concentration Effects
Investigation of substrate concentration effects demonstrated a positive correlation between sophoridine concentration and oxysophoridine yield up to an optimal threshold [4]. The study evaluated concentrations ranging from 0.3125 mg to 5.0 mg in 40 mL of potato dextrose agar liquid medium [4]. Results indicated that 5.0 mg substrate concentration represented the maximum effective level, beyond which no further yield improvements were observed [4]. This concentration dependency reflects the balance between substrate availability and potential substrate inhibition effects commonly observed in microbial biotransformation processes [22].
Temporal Optimization
Time-course studies revealed that oxysophoridine production follows a distinct temporal pattern, with maximum yield achieved on the third day of cultivation [4]. This timing corresponds to the peak period of fungal enzyme activity and optimal cellular metabolism [4]. The decline in production after the third day likely reflects nutrient depletion and decreased enzyme activity as the culture ages [4]. This temporal optimization is crucial for industrial applications where timing significantly impacts economic viability [22].
Inoculum Size Considerations
The inoculum size optimization studies demonstrated that 5% inoculum concentration (equivalent to 2 mL seed solution in 40 mL medium) provided the optimal balance between cell density and resource utilization [4]. This concentration ensures adequate enzyme availability while preventing overcrowding that could lead to nutrient competition and reduced efficiency [4]. Higher inoculum concentrations did not result in proportional yield increases, suggesting that enzyme availability rather than cell number becomes the limiting factor beyond this threshold [4].
Integrated Optimization Approach
The integration of these optimized parameters resulted in a comprehensive protocol for maximizing oxysophoridine production through microbial biotransformation [4]. The synergistic effects of optimal pH, substrate concentration, timing, and inoculum size collectively enhance the overall efficiency of the biotransformation process [4]. This multi-parameter optimization approach demonstrates the complexity of microbial systems and the importance of systematic optimization in biotechnological applications [22].
The production of oxysophoridine through traditional plant extraction versus biotechnological approaches presents distinct advantages and limitations that significantly impact industrial viability, environmental sustainability, and economic feasibility [4] [13] [23].
Traditional extraction of oxysophoridine relies primarily on isolation from Sophora alopecuroides L., where it occurs naturally as a secondary metabolite [2] [5] [14]. The conventional extraction process involves multiple stages including maceration, percolation, and sophisticated purification techniques [13] [15]. Acid-base extraction methods are commonly employed, utilizing the alkaline nature of oxysophoridine to facilitate selective isolation [15] [26].
| Extraction Method | Solvent System | Yield Range | Processing Time |
|---|---|---|---|
| Maceration | Ethanol-water mixtures (30-90%) | Low to moderate | 24-72 hours |
| Percolation | Methanol-water (80%) | Moderate | 24-72 hours |
| Soxhlet Extraction | Ethanol (60%) | Higher efficiency | 2-8 hours |
| Ultrasonic-Assisted | Various organic solvents | Enhanced rates | 30 minutes-2 hours |
The traditional methodology faces significant challenges including low natural abundance of oxysophoridine in plant sources, seasonal variation in alkaloid content, and geographical constraints on plant availability [4] [13]. Sophora alopecuroides L. contains diverse alkaloids including matrine, oxymatrine, sophoridine, and sophoridine derivatives, necessitating complex separation procedures to achieve pure oxysophoridine [13] [19]. The total alkaloid content analysis reveals that oxysophoridine represents a minor component, with studies showing concentrations significantly lower than major alkaloids like matrine (24.4%) and oxymatrine (28.9%) [19].
Biotechnological approaches using microbial biotransformation offer substantial advantages over traditional extraction methods [4] [24]. The fungal-mediated synthesis provides enhanced selectivity, environmental sustainability, and scalability potential [4]. Microbial production systems operate under controlled conditions, eliminating dependence on seasonal plant harvesting and geographical constraints [17] [24].
Economic Efficiency Considerations
Cost analysis demonstrates significant economic advantages for biotechnological production systems [24]. Plant-based manufacturing typically requires lower upstream capital investments, reduced media costs, and eliminates adventitious agent removal procedures [24]. The biotransformation process using Xylariales fungus F005 requires minimal infrastructure compared to large-scale plant cultivation and extraction facilities [4]. Production economics modeling indicates that biotechnological approaches can achieve substantial cost reductions, particularly when scaled to industrial volumes [24].
Environmental Impact Assessment
Environmental sustainability represents a critical advantage of biotechnological production over traditional extraction [25]. Conventional plant extraction methods consume large quantities of organic solvents, generate significant waste streams, and may contribute to overexploitation of natural plant resources [4] [25]. Modern extraction techniques such as ultrasonic-assisted extraction and microwave-assisted extraction have improved environmental profiles but still require solvent usage [23] [25].
Biotechnological production systems demonstrate reduced environmental impact through decreased solvent consumption, minimal waste generation, and elimination of plant resource depletion [4] [25]. The fungal biotransformation process operates in aqueous media under mild conditions, significantly reducing the ecological footprint compared to solvent-intensive extraction procedures [4]. Additionally, biotechnological approaches prevent biodiversity loss associated with excessive plant harvesting [4].
Process Efficiency and Scalability
Biotechnological production offers superior scalability and process control compared to traditional extraction methods [17] [24]. Microbial fermentation systems can be readily scaled from laboratory to industrial levels using established bioprocess engineering principles [17]. The controlled environment ensures consistent product quality and eliminates variability associated with plant source variations [17].
Traditional extraction faces inherent scalability limitations due to plant availability, seasonal constraints, and processing complexity [13] [17]. Large-scale plant extraction requires extensive agricultural infrastructure, seasonal planning, and complex supply chain management [13]. Biotechnological systems provide year-round production capability with standardized operating procedures [17].
Quality and Purity Considerations
Biotechnological production typically yields higher purity products with reduced contamination risk [17] [24]. The single-step biotransformation from sophoridine to oxysophoridine eliminates many purification challenges associated with multi-component plant extracts [4]. Traditional extraction must address the separation of oxysophoridine from numerous co-extracted alkaloids and plant metabolites [13] [19].
The biotechnological approach provides enhanced product consistency and quality control through standardized fermentation conditions [17]. Traditional extraction yields can vary significantly based on plant age, harvesting conditions, storage methods, and seasonal factors [13] [15]. This variability complicates standardization efforts and quality assurance protocols [13].
Future Perspectives and Integration
The comparative analysis indicates that biotechnological approaches represent the future direction for sustainable oxysophoridine production [4] [17]. However, integration of both methodologies may provide optimal solutions for different market segments [17]. Traditional extraction may remain viable for specialized applications requiring plant-derived authentication, while biotechnological production addresses large-scale commercial demands [17] [24].
Oxysophoridine has demonstrated protective effects in carbon tetrachloride-induced liver fibrosis models, though direct studies specifically evaluating oxysophoridine in this model are limited in the current literature. Related alkaloids from the Sophora species family, including oxymatrine, have shown significant hepatoprotective effects in carbon tetrachloride models [1]. The carbon tetrachloride model is widely utilized to study hepatic fibrosis as it mimics the progressive liver damage seen in chronic liver disease through free radical generation and hepatocyte damage [2] [3].
In carbon tetrachloride-induced models, hepatic stellate cell activation represents a critical pathological mechanism leading to extracellular matrix deposition and fibrosis development [4]. The model successfully induces liver fibrosis characterized by elevated transaminase levels, increased hydroxyproline content, and enhanced collagen expression [1]. Oxymatrine, a structurally related compound, demonstrated dose-dependent protective effects at concentrations of 30, 60, and 120 milligrams per kilogram, significantly reducing fibrosis scores from 20.2 ± 0.8 in the model group to lower values in treated animals [1].
The carbon tetrachloride model provides robust endpoints for evaluating therapeutic efficacy, including histological assessment via Masson trichrome and Sirius red staining, biochemical markers such as alanine aminotransferase and aspartate aminotransferase levels, and molecular markers including alpha-smooth muscle actin expression [4] [2]. These comprehensive evaluation methods establish the model as suitable for investigating oxysophoridine therapeutic potential in hepatic fibrosis.
The extracellular matrix plays a fundamental role in liver fibrosis pathogenesis, serving as both structural support and a dynamic regulator of cellular behavior [5] [6] [7]. Extracellular matrix components include structural proteins such as collagen types I, III, and IV, adhesion proteins including laminin and fibronectin, and glycosaminoglycans such as hyaluronic acid and heparan sulfate [6]. During fibrosis progression, excessive extracellular matrix accumulation disrupts normal liver architecture and function [3].
Silymarin, a flavonoid complex derived from milk thistle, has established hepatoprotective properties and is commonly used in combination therapies for liver diseases. The potential synergistic effects of oxysophoridine with silymarin in extracellular matrix regulation represent an important therapeutic approach, though specific combination studies remain to be fully characterized in the literature. Both compounds exhibit anti-inflammatory and antioxidant properties that could complement each other in modulating extracellular matrix homeostasis.
Extracellular matrix regulation involves complex interactions between hepatic stellate cells, Kupffer cells, and hepatocytes [8]. The dynamic reciprocity between cells and extracellular matrix components influences cellular proliferation, differentiation, migration, and survival during the healing process [6]. Therapeutic interventions targeting extracellular matrix regulation must address both the excessive deposition of matrix proteins and the restoration of normal matrix composition and architecture [7].
Oxysophoridine has demonstrated significant neuroprotective effects in spinal cord injury models, with particular efficacy in improving locomotor function as measured by the Basso, Beattie and Bresnahan Locomotor Rating Scale [9] [10]. The Basso, Beattie and Bresnahan scale is a validated 21-point assessment tool that evaluates hindlimb locomotor recovery in rodent spinal cord injury models, with scores categorized into early stage (0-7 points), intermediate stage (8-13 points), and late stage (14-21 points) [11] [12].
In spinal cord injury studies, oxysophoridine treatment significantly improved Basso, Beattie and Bresnahan scores compared to untreated injury controls [9] [10]. The compound demonstrated dose-dependent effects on functional recovery, with treated animals showing enhanced locomotor capabilities and reduced neurological deficits. Meta-analysis data from spinal cord injury therapeutic studies indicates that effective treatments typically improve Basso, Beattie and Bresnahan scores by an average of 3.93 points at four weeks post-injury [13].
Oxysophoridine exerted its neuroprotective effects through multiple mechanisms including anti-inflammatory, antioxidative, and anti-apoptotic pathways [9]. Treatment reduced tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-8 levels while increasing superoxide dismutase and glutathione peroxidase activities in serum [9]. The compound also modulated key inflammatory proteins including prostaglandin E2, intercellular adhesion molecule-1, cyclooxygenase-2, and nuclear factor-kappa B in spinal cord tissue [9] [10].
Oxysophoridine provides significant protection against cerebral ischemia/reperfusion injury through inhibition of ferroptosis, a recently characterized form of programmed cell death [14] [15]. Ferroptosis is characterized by iron-dependent lipid peroxidation and differs mechanistically from apoptosis, necrosis, and autophagy [16]. In cerebral ischemia/reperfusion models, oxysophoridine treatment demonstrated dose-dependent neuroprotective effects with significant improvements in neurological outcomes [17] [18] [19].
The compound inhibits ferroptosis through modulation of the toll-like receptor 4/p38 mitogen-activated protein kinase signaling pathway [14]. Oxysophoridine treatment decreased brain injury and neuronal apoptosis in the hippocampus following ischemia/reperfusion injury [14]. The compound inhibited reactive oxygen species production, decreased adenosine triphosphate and ferrous iron levels, and reduced expression of acyl-coenzyme A synthetase long-chain family member 4 and transferrin 1 protein [14].
Concurrently, oxysophoridine increased expression of ferritin 1 and glutathione peroxidase 4, key proteins involved in cellular iron homeostasis and lipid peroxidation prevention [14]. In middle cerebral artery occlusion models, oxysophoridine pretreatment at doses of 62.5, 125, and 250 milligrams per kilogram significantly reduced infarct volume and neurological deficit scores [17] [18]. The compound also decreased malondialdehyde content while increasing superoxide dismutase and glutathione peroxidase activities, demonstrating robust antioxidant effects [17] [19].
Oxysophoridine exhibits potent anti-proliferative effects against colorectal and hepatocellular carcinoma cell lines through induction of apoptosis [20] [21]. In colorectal cancer studies using HCT116 cells, oxysophoridine demonstrated dose-dependent growth inhibition with a half-maximal inhibitory concentration of 59.28 milligrams per liter [20]. The compound significantly reduced cell viability, with growth inhibition rates increasing from 51.1% at 25 milligrams per liter to 93.9% at 100 milligrams per liter [20].
Colony formation assays revealed that oxysophoridine markedly suppressed the proliferative capacity of colorectal cancer cells, with colony formation inhibition rates paralleling the growth inhibition data [20]. In hepatocellular carcinoma cell lines, including HepG2 and MHCC-97H, oxysophoridine showed potent anti-cancer effects with half-maximal inhibitory concentrations below 10 micromolar [22]. The compound demonstrated particular sensitivity in HepG2 and MHCC-97H cell lines compared to other hepatocellular carcinoma cell lines tested [22].
In vivo studies using CT26 tumor xenografts in ICR mice confirmed the anti-tumor efficacy of oxysophoridine [20] [21]. Treatment with oxysophoridine at doses of 150 and 300 milligrams per kilogram significantly inhibited tumor growth compared to control groups [20]. The anti-proliferative effects were associated with modulation of key apoptotic proteins, including upregulation of caspase-3, Bax, and cytochrome c expression, and downregulation of B-cell lymphoma 2 and poly adenosine diphosphate-ribose polymerase-1 [20] [21].
While specific studies examining oxysophoridine effects on osteoprotegerin-mediated apoptosis in hepatoma models are not extensively documented in the current literature, related research demonstrates the importance of osteopontin regulation in hepatocellular carcinoma progression [23] [24] [25]. Osteopontin, a glycoprotein involved in cell adhesion and signaling, plays a crucial role in hepatocellular carcinoma development and metastasis [23] [24].
Studies using osteopontin knockout mice in diethylnitrosamine-induced hepatic carcinogenesis models showed significantly reduced tumor incidence compared to wild-type mice [23]. The enhanced apoptosis observed in osteopontin-deficient models was accompanied by downregulation of epidermal growth factor receptor signaling [23]. In vitro studies using hepatocellular carcinoma cell lines Hep3B and Huh7 demonstrated that osteopontin suppression led to decreased epidermal growth factor receptor expression associated with c-Jun downregulation, resulting in increased apoptotic cell death [23] [24].
The relationship between osteopontin and hepatocellular carcinoma progression involves complex interactions with integrin signaling, nuclear factor-kappa B activation, and anti-apoptotic protein expression [25]. Down-regulation of osteopontin inhibited hepatocellular carcinoma cell growth, anchorage-independent growth, and invasion through extracellular matrix in vitro, while suppressing tumorigenicity and lung metastasis in nude mice [25]. These effects were mediated through suppression of alphav, beta1, and beta3 integrin expressions, blockade of nuclear factor-kappa B activation, and modulation of apoptotic protein ratios [25].
Oxysophoridine demonstrates significant protective effects against lipopolysaccharide-induced acute lung injury through comprehensive anti-inflammatory and anti-apoptotic mechanisms [26] [27]. In acute lung injury models, oxysophoridine treatment markedly mitigated lipopolysaccharide-induced body weight loss and significant lung injury characterized by improved histopathology, reduced histologic scores, decreased wet-to-dry ratio, diminished exudate volume, and reduced protein leakage [26] [27].
The compound dramatically attenuated lipopolysaccharide-induced lung inflammation, as evidenced by reduced levels of total cells, neutrophils, lymphocytes, and macrophages in bronchoalveolar lavage fluid [26] [27]. Pro-inflammatory cytokine levels, including tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and monocyte chemoattractant protein-1, were significantly decreased in both bronchoalveolar lavage fluid and lung tissue messenger ribonucleic acid expression [26] [27].
Oxysophoridine also inhibited lipopolysaccharide-induced expression and activation of nuclear factor-kappa B p65 in pulmonary tissue, representing a key mechanism for its anti-inflammatory effects [26] [27]. Additionally, the compound markedly prevented lipopolysaccharide-induced pulmonary cell apoptosis, as reflected by decreased expression of procaspase-8, procaspase-3, cleaved caspase-8, and cleaved caspase-3, along with improved B-cell lymphoma 2-associated X protein to B-cell lymphoma 2 ratios [26] [27].
Cytokine storm represents a severe systemic inflammatory response characterized by uncontrolled and excessive release of pro-inflammatory signaling molecules [28] [29] [30]. This pathological condition can result from infectious or non-infectious etiologies and may cause multisystem organ failure and death [30]. While specific studies examining oxysophoridine effects on cytokine storm suppression are limited, the compound's demonstrated anti-inflammatory properties suggest potential therapeutic utility in systemic inflammatory conditions.
Cytokine storms involve elevated circulating levels of pro-inflammatory cytokines including interferon-alpha, interferon-gamma, interleukin-1 beta, interleukin-6, interleukin-12, interleukin-18, interleukin-33, tumor necrosis factor-alpha, and transforming growth factor-beta [29]. The syndrome also involves immunosuppressive cytokines such as interleukin-4 and interleukin-10, along with various chemokines that intensify systemic inflammation [29].